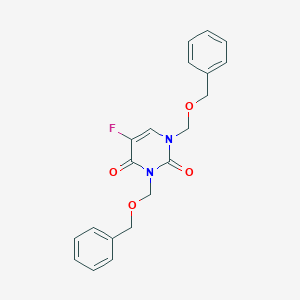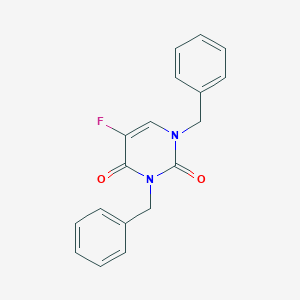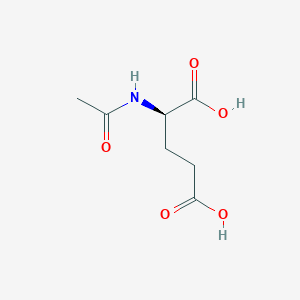
9H-Xanthene-9-méthanamine
Vue d'ensemble
Description
C-(9H-Xanthène-9-yl)-méthylamine est un composé qui présente une structure de base xanthène, qui est un système aromatique tricyclique
Applications De Recherche Scientifique
C-(9H-Xanthen-9-yl)-methylamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of dyes, sensors, and other industrial materials
Safety and Hazards
Mécanisme D'action
Target of Action
9H-Xanthene-9-methanamine, also known as xanthone, is a class of compounds that have shown promising biological activities . Xanthones have been found to possess a broad array of pharmacological properties, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . The primary targets of xanthones are often enzymes or receptors involved in these biological processes. For instance, some xanthones have been found to target topoisomerase II, a key enzyme involved in DNA replication and transcription .
Mode of Action
The interaction of xanthones with their targets often results in the modulation of the target’s activity. For example, xanthones targeting topoisomerase II can inhibit the enzyme’s activity, thereby interfering with DNA replication and transcription processes . This can lead to the inhibition of cancer cell growth, contributing to the anti-cancer activities of these compounds .
Biochemical Pathways
Xanthones can affect various biochemical pathways depending on their specific targets. For instance, the inhibition of topoisomerase II can affect the DNA replication and transcription pathways . Additionally, xanthones can also affect the shikimate pathway, which is involved in the biosynthesis of aromatic amino acids .
Result of Action
The molecular and cellular effects of xanthones’ action can vary depending on their specific targets and modes of action. For example, xanthones that inhibit topoisomerase II can lead to the inhibition of DNA replication and transcription, thereby inhibiting cancer cell growth . Other xanthones may have different effects depending on their specific targets and modes of action.
Analyse Biochimique
Biochemical Properties
They interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the xanthone molecule .
Cellular Effects
Xanthones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Xanthones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Xanthones have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Xanthone biosynthesis in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively .
Transport and Distribution
Xanthones are known to interact with various transporters and binding proteins .
Subcellular Localization
Xanthones are known to be localized in various cellular compartments, such as the endoplasmic reticulum .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Une méthode courante est l'acylation de Friedel-Crafts d'un précurseur aromatique approprié pour former le noyau xanthène, suivie d'une amination réductrice pour introduire le groupe méthylamine .
Méthodes de production industrielle
La production industrielle de C-(9H-Xanthène-9-yl)-méthylamine peut impliquer des réactions de Friedel-Crafts à grande échelle utilisant des catalyseurs et des conditions optimisés pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
C-(9H-Xanthène-9-yl)-méthylamine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés xanthones correspondants.
Réduction : Les réactions de réduction peuvent modifier le noyau xanthène ou le groupe méthylamine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des réactifs comme les halogènes, les halogénures d'alkyle et les nucléophiles sont couramment utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés xanthènes substitués, des xanthones et des composés méthylamines modifiés .
Applications de la recherche scientifique
C-(9H-Xanthène-9-yl)-méthylamine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles en raison de sa structure chimique unique.
Industrie : Utilisé dans le développement de colorants, de capteurs et d'autres matériaux industriels
Mécanisme d'action
Le mécanisme d'action de la C-(9H-Xanthène-9-yl)-méthylamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut moduler divers processus biologiques en se liant à des récepteurs ou des enzymes spécifiques, ce qui entraîne des changements dans les fonctions cellulaires. Les cibles et les voies moléculaires exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .
Comparaison Avec Des Composés Similaires
Composés similaires
- 9-Phényl-9H-xanthène-9-ol
- (9H-Xanthène-9-yl)-urée
- 9-Phényl-9H-xanthène-9-yl oxy substitué phtalocyanine de zinc
Unicité
C-(9H-Xanthène-9-yl)-méthylamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
IUPAC Name |
9H-xanthen-9-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDDHEPARBFMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576237 | |
| Record name | 1-(9H-Xanthen-9-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100866-28-2 | |
| Record name | 9H-Xanthen-9-ylmethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100866282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Xanthen-9-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-XANTHEN-9-YLMETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8CH5R58KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



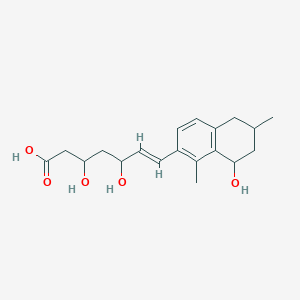



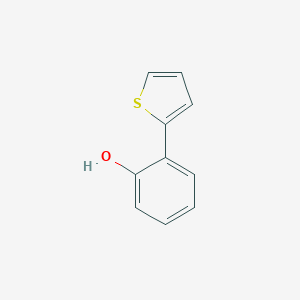
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
